3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
Description
Table 1: Impact of Substituents on Benzimidazole Properties
| Substituent | LogP | Solubility (mg/mL) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| H | 1.2 | 8.5 | 450 |
| 5-CH₃ | 1.8 | 6.2 | 210 |
| 5-Cl | 2.3 | 3.1 | 180 |
Data adapted from PubChem and SciDirect.
The 5-methyl group also mitigates steric hindrance, allowing optimal orientation within enzyme active sites. For example, in kinase inhibition assays, 5-methylbenzimidazole derivatives showed 2.3-fold higher selectivity for Aurora A kinase compared to 6-methyl analogs. This positional specificity is critical for designing targeted therapies with reduced off-effects.
Rationale for Amine Functionalization in Pharmaceutical Intermediates
Functionalization of benzimidazoles with amine-containing side chains, such as propan-1-amine, enhances solubility and bioavailability. The primary amine group enables salt formation (e.g., dihydrochloride), which improves aqueous solubility by over 50% compared to neutral analogs. This property is vital for oral absorption, as demonstrated by the 92% bioavailability of dihydrochloride salts in rodent models.
The propan-1-amine side chain introduces a flexible spacer that facilitates interactions with extracellular loops of G-protein-coupled receptors (GPCRs). Molecular dynamics simulations reveal that the three-carbon chain optimally positions the benzimidazole core within the orthosteric site of serotonin receptors, achieving sub-μM binding affinities. Additionally, the amine group participates in hydrogen bonding with aspartate residues in enzymatic active sites, as observed in HIV-1 protease inhibition studies.
Table 2: Solubility and Stability of Amine-Functionalized Benzimidazoles
| Compound | Solubility (H₂O, mg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|
| Benzimidazole free base | 0.8 | 1.2 |
| 3-(Benzimidazol-2-yl)propan-1-amine | 12.4 | 4.7 |
| Dihydrochloride salt | 34.6 | 8.9 |
Data sourced from PubChem and Sigma-Aldrich.
Industrial synthesis of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride typically involves reductive amination under microwave irradiation, achieving yields >85%. The dihydrochloride form is preferred in formulation due to its hygroscopic stability, with <0.5% degradation after 12 months at 25°C.
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQNWQLDSROCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of 5-Methyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.
Attachment of the Propylamine Chain: The benzimidazole core is then reacted with 1,3-dibromopropane to introduce the propylamine chain.
Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the final product meets quality standards. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Brominated or nitrated benzimidazoles.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant anticancer properties. Studies have shown that 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride can inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antibacterial agents . This application is particularly relevant in the context of rising antibiotic resistance.
3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of benzimidazole derivatives, including 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride. These studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases, which are crucial in cell signaling and regulation. This inhibition could lead to potential applications in treating diseases where these pathways are dysregulated, such as cancer and diabetes .
2. Molecular Probes
Due to its specific binding properties, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride can be utilized as a molecular probe in biochemical assays. It can help in studying receptor-ligand interactions and understanding cellular mechanisms at a molecular level .
Materials Science
1. Polymer Chemistry
In materials science, this compound has potential applications in the development of novel polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications further in creating advanced materials for industrial uses .
Case Studies
Mechanism of Action
The mechanism by which 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Target Compound vs. Nitro- and Methoxy-Substituted Analogues
- 3-(5-Nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS: 2126178-74-1): Substituent: Nitro group (electron-withdrawing).
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride (CAS: 897601-78-4):
Target Compound vs. Fluorinated Derivatives
- [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (C₈H₁₀Cl₂FN₃): Substituent: Fluoro atom at the 5-position. Impact: Enhances binding affinity in biological systems due to fluorine’s electronegativity and small size.
Structural Analogues with Modified Side Chains
- 1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride :
- 3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]-N-{2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl}propan-1-amine tris(hydrotrifluoroacetate): Complexity: Additional imidazole and sulfanyl groups. Impact: Extended structure increases molecular weight (>500 g/mol), likely reducing cell permeability compared to the simpler target compound .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Biological Activity
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride, with the CAS number 1169950-70-2, is a compound that belongs to the benzimidazole family. Benzimidazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, drawing on various studies and research findings.
- Molecular Formula : C₁₁H₁₅Cl₂N₃
- Molecular Weight : 262.18 g/mol
- CAS Number : 1169950-70-2
Biological Activity Overview
The biological activity of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has been investigated in several contexts:
Antitumor Activity
Research indicates that compounds within the benzimidazole class exhibit significant antitumor properties. A study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation across various cell lines. For instance, compounds similar to 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine showed promising results against lung cancer cell lines A549, HCC827, and NCI-H358, with IC50 values indicating effective cytotoxicity at low concentrations (IC50 values ranging from 0.85 to 6.75 μM) in both 2D and 3D assays .
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties. Studies have shown that some derivatives possess activity against various microorganisms, including bacteria and fungi. The specific compound has been evaluated for its antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells . For instance, studies have shown that certain benzimidazole complexes can induce DNA strand breaks and activate apoptotic pathways via p53 phosphorylation, ultimately inhibiting cell cycle progression .
Case Studies
- Antitumor Efficacy : In a study focusing on newly synthesized benzimidazole compounds, it was found that certain derivatives exhibited high antitumor activity while maintaining lower toxicity levels against normal cells . This suggests a therapeutic window for further development.
- Antimicrobial Potential : Another investigation highlighted the antimicrobial efficacy of various benzimidazole derivatives, noting their effectiveness against pathogenic bacteria while being less toxic to human cells . This dual action could make them suitable candidates for developing new antibiotics.
Q & A
What are the recommended methods for synthesizing 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride?
Level: Basic
Answer:
The synthesis typically involves a multi-step process:
Benzimidazole ring formation : Condensation of 4-methyl-o-phenylenediamine with a carboxylic acid derivative (e.g., via Phillips-Ladenburg or oxidative cyclization methods) to form the 5-methylbenzimidazole core .
Propanamine chain introduction : Alkylation of the benzimidazole nitrogen using 3-bromopropan-1-amine or similar reagents under reflux conditions in ethanol or dichloromethane .
Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Purification steps often include recrystallization or HPLC to isolate the product .
How can researchers characterize the structural integrity and purity of this compound?
Level: Basic
Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the benzimidazole ring, methyl group, and propanamine chain .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHClN) .
- Infrared (IR) Spectroscopy : Peaks corresponding to N-H stretching (~3200 cm) and aromatic C=C vibrations (~1600 cm) .
- X-ray Crystallography : For definitive structural confirmation using programs like SHELX .
What are the key challenges in optimizing the yield of this compound during synthesis?
Level: Advanced
Answer:
Challenges include:
- Reaction selectivity : Competing alkylation at multiple benzimidazole positions requires precise stoichiometry and temperature control (e.g., 60–80°C) .
- By-product formation : Unreacted intermediates or over-alkylated products necessitate rigorous purification (e.g., gradient HPLC) .
- Salt stability : Hygroscopic dihydrochloride form demands anhydrous conditions during storage .
How does the dihydrochloride form influence the compound's solubility and stability?
Level: Basic
Answer:
The dihydrochloride salt:
- Enhances aqueous solubility due to ionic interactions, facilitating biological assays .
- Improves stability by reducing hygroscopicity compared to the free base, though long-term storage requires desiccants .
What spectroscopic techniques are most effective in confirming the molecular structure?
Level: Basic
Answer:
- NMR : Aromatic protons (δ 7.2–8.0 ppm), methyl group (δ 2.4 ppm), and propanamine chain (δ 1.6–3.0 ppm) .
- IR : N-H bends (~1600 cm) and C-N stretches (~1250 cm) .
- XRD : Resolves bond angles and dihedral angles in the benzimidazole ring .
What are the potential biological targets and mechanisms of action for this benzimidazole derivative?
Level: Advanced
Answer:
Benzimidazole derivatives commonly target:
- Enzymes : Inhibition of tyrosine kinases or cytochrome P450 via nitrogen coordination to metal ions .
- Receptors : Antagonism of histamine H2 or serotonin receptors due to structural mimicry of endogenous ligands .
Mechanistic studies should combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC determination) .
How can researchers resolve contradictions in reported biological activities of similar benzimidazole compounds?
Level: Advanced
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl position, chain length) to isolate critical functional groups .
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay conditions) .
What are the best practices for handling and storing this compound?
Level: Basic
Answer:
- Storage : Airtight containers with desiccants at room temperature (20–25°C) to prevent hydrolysis .
- Handling : Use inert atmospheres (N or Ar) during synthesis to avoid oxidation .
What computational methods are recommended for predicting the compound's interaction with biological targets?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model binding kinetics .
- Density Functional Theory (DFT) : Gaussian or ORCA to calculate electron distribution in the benzimidazole ring .
How does the methyl substitution at the 5-position of the benzimidazole ring affect reactivity?
Level: Advanced
Answer:
- Steric effects : The 5-methyl group reduces rotational freedom, stabilizing planar conformations critical for receptor binding .
- Electronic effects : Methyl electron-donating properties increase benzimidazole basicity, enhancing interactions with acidic residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
